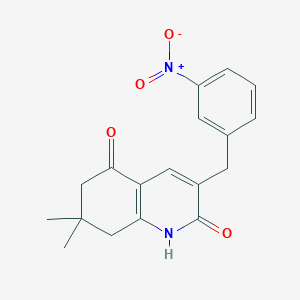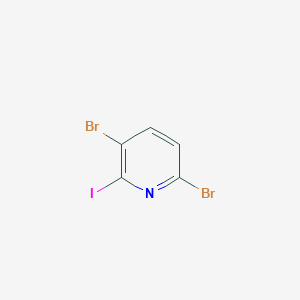
5-(Bromomethyl)-4-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4-chloropyrimidine: is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are significant in various biological and chemical processes. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloropyrimidine typically involves the bromination of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to meet industrial and regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyrimidines.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4-chloropyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4-chloropyrimidine involves its interaction with nucleophiles due to the presence of the bromomethyl group. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of biological processes, making it useful in medicinal chemistry for the development of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-4-chloropyrimidine
- 5-(Bromomethyl)-2-chloropyrimidine
- 5-(Bromomethyl)-4-fluoropyrimidine
Uniqueness
5-(Bromomethyl)-4-chloropyrimidine is unique due to the specific positioning of the bromine and chlorine atoms on the pyrimidine ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Compared to its analogs, it may exhibit different biological activities and chemical properties, which can be exploited in various applications.
Propiedades
Fórmula molecular |
C5H4BrClN2 |
|---|---|
Peso molecular |
207.45 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-chloropyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2 |
Clave InChI |
CELVMQZHFSJQJV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)



![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)







![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
